Trans-methyl 4-butylcyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 4-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVPJQHZJFLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Catalyst : Ruthenium-based catalysts (e.g., 5% Ru/C) are preferred for their high activity and selectivity in aromatic ring hydrogenation.
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Solvent : Water or methanol, depending on substrate solubility.
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Temperature : 80–150°C, optimized to balance reaction rate and catalyst stability.
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Pressure : 1–3 MPa hydrogen pressure, ensuring sufficient hydrogen availability for complete saturation.
Under these conditions, p-butylbenzoic acid undergoes hydrogenation to yield a mixture of cis- and trans-4-butylcyclohexanecarboxylic acid . The cis/trans ratio is influenced by steric and electronic factors, with typical initial trans-selectivity ranging from 50–70%.
Isomerization of Cis/Trans Mixtures
To enhance the proportion of the trans-isomer, a post-hydrogenation isomerization step is employed. This process leverages alkaline conditions to promote epimerization via deprotonation and ring inversion.
Isomerization Protocol
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Base : Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents (e.g., methanol, ethanol).
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Temperature : Reflux conditions (60–80°C) to accelerate equilibrium establishment.
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Duration : 2–4 hours, monitored by HPLC for trans-content ≥90%.
For example, treating a cis/trans mixture of 4-butylcyclohexanecarboxylic acid with sodium methoxide in methanol at 60°C for 3 hours increased trans-content from 60% to 95%.
Recrystallization for Trans-Isomer Purification
Following isomerization, recrystallization isolates the trans-isomer with high purity. Solvent selection is critical for maximizing yield and enantiomeric excess.
Recrystallization Parameters
| Solvent System | Ratio (v/v) | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl acetate:Petroleum ether | 1:1 | 0–80°C | 85–90 | 99+ |
| Methanol:Water | 4:1 | 25–50°C | 75–80 | 98 |
The ethyl acetate/petroleum ether system is particularly effective, achieving >99% purity by selectively dissolving cis-impurities while precipitating the trans-isomer.
Esterification to Methyl Ester
The final step involves esterification of purified trans-4-butylcyclohexanecarboxylic acid with methanol. Acid-catalyzed esterification is standard, though alternative methods exist for sensitive substrates.
Acid-Catalyzed Fischer Esterification
Chloride-Mediated Esterification
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Reagent : Thionyl chloride (SOCl₂) to form acyl chloride, followed by methanol quench.
Alternative Synthetic Routes
Grignard Alkylation of Cyclohexanone
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Grignard Reaction : Butylmagnesium bromide reacts with cyclohexanone to form 4-butylcyclohexanol.
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Oxidation : Jones oxidation converts the alcohol to 4-butylcyclohexanone.
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Baeyer-Villiger Oxidation : Introduces a ketone group, later hydrolyzed to carboxylic acid.
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Esterification : As described above.
While feasible, this route suffers from lower overall yields (40–50%) due to multiple oxidation steps.
Diels-Alder Cycloaddition
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Dienophile : Maleic anhydride.
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Diene : 1,3-butadiene derivative with a pre-installed butyl group.
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Post-Reaction Modifications : Hydrolysis and decarboxylation to yield the cyclohexane backbone.
This method offers stereochemical control but requires specialized dienes and harsh reaction conditions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility. Key industrial adaptations include:
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Continuous Flow Hydrogenation : Enhances safety and throughput compared to batch reactors.
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Catalyst Recycling : Ru/C catalysts are filtered and reused, reducing material costs.
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Solvent Recovery : Ethyl acetate and petroleum ether are distilled and recycled, minimizing waste.
Challenges and Optimization Strategies
Stereochemical Control
Byproduct Management
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Cis-Isomer Removal : Adsorption chromatography (silica gel) or selective complexation with chiral amines.
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Side Reactions : Over-esterification is mitigated by stoichiometric methanol control.
Emerging Methodologies
Enzymatic Isomerization
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
Trans-methyl 4-butylcyclohexanecarboxylate is characterized by its structure, which includes a cyclohexane ring with a butyl group and a carboxylate ester functional group. The presence of the butyl group imparts unique steric and electronic properties that influence its reactivity and interactions in different chemical environments.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized for the preparation of various pharmaceuticals and agrochemicals due to their ability to undergo transformations such as hydrolysis, esterification, and substitution reactions.
Case Study: Hydrolysis Kinetics
Research has demonstrated that trans-4-butylcyclohexanecarboxylates exhibit distinct reactivity patterns in hydrolysis reactions compared to their cis counterparts. For instance, studies indicate that the kinetic parameters of alkaline hydrolysis vary significantly based on solvent composition, affecting the rate of reaction .
| Solvent | Rate Constant (k) | Temperature (°C) |
|---|---|---|
| Methanol-Water (1:1) | 0.045 | 29.4 |
| Dioxane-Water (3:1) | 0.030 | 50.0 |
Medicinal Chemistry
The compound's structural features make it a valuable precursor for synthesizing bioactive molecules. It is particularly relevant in the development of peptide-based drugs, where its derivatives can be incorporated into peptide chains to enhance pharmacological properties.
Case Study: Peptide Synthesis
This compound has been employed in synthesizing dipeptides and tripeptides that exhibit improved biological activity compared to traditional peptide structures. The incorporation of this compound allows for increased stability and bioavailability of the resulting peptides .
Material Science
In material science, this compound is explored for its potential use in developing polymers with enhanced mechanical properties. Its steric hindrance contributes to the rigidity of polymer chains, making it suitable for applications requiring high strength and durability.
Case Study: Polymer Development
Recent studies have focused on incorporating trans-4-butylcyclohexanecarboxylic acid into polymer matrices to improve thermal stability and mechanical performance. The results indicate that polymers containing this compound exhibit superior tensile strength and thermal resistance compared to conventional polymers without such modifications .
Mechanism of Action
The mechanism of action of trans-methyl 4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound undergoes protonation at the first-formed radical anion, leading to the formation of cis and trans isomers . The reaction is under kinetic control, and the stereochemistry is influenced by the reaction conditions.
Comparison with Similar Compounds
The following analysis compares trans-methyl 4-butylcyclohexanecarboxylate with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Structural Variations and Substituent Effects
Alkyl Chain Length
- Butyl vs. Propyl/Ethyl/Pentyl: Trans-4-cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate (CAS 90525-57-8, C₁₇H₂₀FNO₂, MW 289.34) and its butyl analog (CAS 90525-58-9, C₁₈H₂₂FNO₂, MW 303.37) demonstrate that increasing alkyl chain length (propyl → butyl) elevates molecular weight by ~14 g/mol and may enhance hydrophobicity.
Functional Group Modifications
- Hydroxy/Aminomethyl vs. Butyl: Trans-methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 50738-63-1, C₉H₁₇NO₂, MW 171.24) introduces a polar aminomethyl group, enhancing reactivity for peptide coupling or coordination chemistry compared to the nonpolar butyl group. Trans-methyl 4-hydroxycyclohexanecarboxylate (CAS 6125-57-1) has a hydroxyl group, enabling hydrogen bonding and derivatization (e.g., esterification).
- Aryl Ester vs. Methyl esters (e.g., CAS 50738-63-1 ) are simpler and more hydrolytically stable.
Physical and Chemical Properties
Molecular Weight and Polarity
*Estimated based on structural analogs.
Reactivity and Stability
- Aminomethyl Group: Facilitates nucleophilic reactions (e.g., amidation) but may require protection during synthesis .
- Formyl Group : Methyl trans-4-formylcyclohexanecarboxylate (CAS 54274-80-5) is highly reactive, posing inhalation and dermal hazards .
Biological Activity
Trans-methyl 4-butylcyclohexanecarboxylate (4-BCCA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as an antiepileptic drug (AED). This article provides a comprehensive overview of its biological activity, including mechanisms, experimental findings, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring structure with a butyl group and a methyl ester functional group. The stereochemistry of this compound plays a crucial role in its biological activity, influencing how it interacts with various biological targets.
The primary mechanism of action for 4-BCCA involves its interaction with AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. Research indicates that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors, binding to specific sites within the transmembrane domain (TMD) of these receptors. This binding results in modulation of synaptic transmission, which is particularly relevant in the context of seizure activity.
Key Findings from Research
- Binding Dynamics : Studies using X-ray crystallography and molecular dynamics simulations have shown that 4-BCCA exhibits dynamic binding behavior at the TMD sites of AMPA receptors. It can adopt multiple conformations, allowing it to effectively block ion flow through the receptor channel .
- Antiepileptic Efficacy : In various in vitro and in vivo models, 4-BCCA has demonstrated significant antiepileptic properties, outperforming traditional AEDs like valproate in terms of potency while avoiding some of the adverse effects associated with these medications .
- Synergistic Effects : There is potential for synergistic effects when combining 4-BCCA with other noncompetitive inhibitors, suggesting a promising avenue for developing more effective treatment regimens for epilepsy and related neurological disorders .
Case Studies
Several studies have highlighted the therapeutic potential of 4-BCCA:
- Study on Seizure Models : In a study involving rat models of epilepsy, administration of 4-BCCA significantly reduced seizure frequency compared to control groups. The compound was administered at doses up to 150 mg/kg, showing enhanced efficacy over standard treatments .
- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that 4-BCCA reduces phosphorylation levels associated with mTORC1 signaling pathways, which are implicated in various neurodegenerative diseases and seizure activity .
Comparative Analysis with Other Compounds
To better understand the efficacy and safety profile of 4-BCCA, it is useful to compare it with other compounds exhibiting similar biological activities.
| Compound | Mechanism of Action | Efficacy in Seizure Models | Safety Profile |
|---|---|---|---|
| 4-BCCA | AMPA receptor inhibition | High | Low teratogenic risk |
| Valproate | HDAC inhibition | Moderate | Teratogenic effects |
| Perampanel | Noncompetitive AMPA receptor antagonist | High | Moderate |
Q & A
Basic: What are the standard synthetic routes for preparing trans-methyl 4-butylcyclohexanecarboxylate, and how is the trans configuration ensured?
Methodological Answer:
The synthesis typically involves esterification of 4-butylcyclohexanecarboxylic acid with methanol under acid catalysis (e.g., sulfuric acid or HCl). To ensure the trans configuration, reaction conditions such as temperature, solvent polarity, and steric effects are optimized. For example, steric hindrance during ring closure can favor trans isomer formation. Purification via recrystallization or preparative HPLC is critical to isolate the trans isomer . Confirmation of stereochemistry is achieved using NMR spectroscopy (e.g., coupling constants in H-NMR) or X-ray crystallography.
Basic: What spectroscopic techniques are most effective for confirming the trans configuration of methyl 4-butylcyclohexanecarboxylate derivatives?
Methodological Answer:
- NMR Spectroscopy : Trans-diaxial coupling constants () between axial protons on the cyclohexane ring (typically ~10–12 Hz) distinguish trans from cis isomers. Nuclear Overhauser Effect (NOE) experiments can further validate spatial arrangements .
- X-Ray Crystallography : Provides definitive proof of stereochemistry by resolving 3D molecular geometry .
- IR Spectroscopy : Monitors ester carbonyl stretching (~1740 cm) and confirms functional group integrity .
Advanced: How can computational methods be integrated into the optimization of this compound synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energy barriers for trans isomer formation. Tools like ICReDD’s reaction path search methods combine computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) . Design of Experiments (DoE) frameworks statistically model variables (e.g., temperature, reagent ratios) to minimize trial-and-error experimentation .
Advanced: What strategies resolve contradictions in reported biological activities of trans-cyclohexanecarboxylate derivatives?
Methodological Answer:
- Comparative Bioassays : Replicate studies under standardized conditions (pH, cell lines) to isolate variables. For example, discrepancies in neurotransmitter modulation (e.g., glutamate interactions) may arise from assay sensitivity differences .
- Structural Analog Analysis : Compare activity across derivatives (e.g., methyl vs. ethyl esters, substituent positioning) to identify structure-activity relationships (SAR). provides a template for such comparisons .
- Computational Docking : Predict binding affinities to biological targets (e.g., enzymes, receptors) to rationalize observed bioactivity variations .
Advanced: How to design experiments to study the reactivity of the ester group in this compound under varying conditions?
Methodological Answer:
- DoE Frameworks : Use factorial designs to test variables like pH, temperature, and nucleophile concentration. For hydrolysis studies, monitor ester cleavage via HPLC or GC-MS .
- Kinetic Analysis : Perform pseudo-first-order experiments to determine rate constants under acidic/basic conditions.
- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd, Ni) for ester reduction or cross-coupling reactions, referencing protocols from analogous cyclohexanecarboxylates .
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
Methodological Answer:
- Reactor Design : Continuous-flow systems improve heat/mass transfer and reduce side reactions compared to batch processes .
- Separation Technologies : Membrane-based purification (e.g., nanofiltration) or chiral stationary-phase chromatography retains stereochemical integrity at scale .
- Process Control : Real-time monitoring (e.g., in-line FTIR) ensures reaction progression aligns with lab-scale data. Statistical process control (SPC) mitigates variability in large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
